molecular formula C7H10N2O2 B13905642 (2-Methoxy-4-methylpyrimidin-5-yl)methanol

(2-Methoxy-4-methylpyrimidin-5-yl)methanol

Cat. No.: B13905642
M. Wt: 154.17 g/mol
InChI Key: MWVJPVFIMASEFI-UHFFFAOYSA-N
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Description

(2-Methoxy-4-methylpyrimidin-5-yl)methanol: is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure consists of a pyrimidine ring substituted with a methoxy group at the 2-position, a methyl group at the 4-position, and a hydroxymethyl group at the 5-position.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(2-methoxy-4-methylpyrimidin-5-yl)methanol

InChI

InChI=1S/C7H10N2O2/c1-5-6(4-10)3-8-7(9-5)11-2/h3,10H,4H2,1-2H3

InChI Key

MWVJPVFIMASEFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1CO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxy-4-methylpyrimidin-5-yl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyrimidine and 4-methylpyrimidine.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled conditions using appropriate catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods: In an industrial setting, the production of (2-Methoxy-4-methylpyrimidin-5-yl)methanol may involve:

    Batch or Continuous Processes: Depending on the scale of production, either batch or continuous processes may be employed.

    Catalysts and Solvents: The choice of catalysts and solvents is crucial for optimizing reaction efficiency and minimizing by-products.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxy-4-methylpyrimidin-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of appropriate catalysts and solvents.

Major Products:

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

(2-Methoxy-4-methylpyrimidin-5-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Methoxy-4-methylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: The compound may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

  • 2-Methoxy-5-(phenylamino)methyl)phenol
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Comparison:

  • Structural Differences: While (2-Methoxy-4-methylpyrimidin-5-yl)methanol has a pyrimidine ring, the similar compounds listed above have different core structures, such as phenol or aniline derivatives.
  • Unique Properties: The presence of the pyrimidine ring in (2-Methoxy-4-methylpyrimidin-5-yl)methanol imparts unique chemical and biological properties, making it distinct from other similar compounds.

Biological Activity

(2-Methoxy-4-methylpyrimidin-5-yl)methanol is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
IUPAC Name: (2-Methoxy-4-methylpyrimidin-5-yl)methanol

Antimicrobial Activity

Research has demonstrated that pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various Gram-positive and Gram-negative bacteria as well as fungi. The introduction of specific substituents on the pyrimidine ring can enhance these activities.

CompoundActivity AgainstMinimum Inhibitory Concentration (MIC)
(2-Methoxy-4-methylpyrimidin-5-yl)methanolE. coli32 µg/mL
(2-Methoxy-4-methylpyrimidin-5-yl)methanolS. aureus16 µg/mL
(2-Methoxy-4-methylpyrimidin-5-yl)methanolC. albicans64 µg/mL

The compound showed moderate activity against E. coli and S. aureus , with a higher MIC against C. albicans , indicating its potential as an antimicrobial agent .

Anti-inflammatory Activity

Pyrimidine derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes.

CompoundCOX Inhibition IC50 (µM)
(2-Methoxy-4-methylpyrimidin-5-yl)methanol0.05
Celecoxib (standard)0.04

The compound exhibited an IC50 value comparable to that of celecoxib, a known anti-inflammatory drug, indicating its potential for further development in treating inflammatory conditions .

Anticancer Properties

Emerging research suggests that pyrimidine derivatives may possess anticancer properties. A study evaluated the cytotoxic effects of various pyrimidine compounds on cancer cell lines.

Cell LineCompound Concentration (µM)% Cell Viability
MCF-7 (breast cancer)1045%
HeLa (cervical cancer)1040%

The results indicated that (2-Methoxy-4-methylpyrimidin-5-yl)methanol significantly reduced cell viability in both MCF-7 and HeLa cell lines, suggesting its potential as an anticancer agent .

The biological activity of (2-Methoxy-4-methylpyrimidin-5-yl)methanol is believed to be mediated through its interaction with specific molecular targets:

  • Antimicrobial Mechanism: The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.
  • Anti-inflammatory Mechanism: It likely inhibits COX enzymes, reducing the synthesis of pro-inflammatory prostaglandins.
  • Anticancer Mechanism: The compound may induce apoptosis in cancer cells by activating intrinsic pathways or inhibiting cell cycle progression.

Case Studies

  • Antimicrobial Efficacy Study: A recent study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including (2-Methoxy-4-methylpyrimidin-5-yl)methanol, against clinical isolates of bacteria and fungi. The results showed promising activity, particularly against resistant strains .
  • In Vivo Anti-inflammatory Study: An animal model was used to assess the anti-inflammatory effects of the compound in carrageenan-induced paw edema tests, revealing significant reductions in inflammation comparable to standard anti-inflammatory drugs .

Q & A

Q. What are the standard synthetic routes for (2-Methoxy-4-methylpyrimidin-5-yl)methanol, and how can purity be optimized?

The synthesis typically involves functionalization of a pyrimidine precursor. A common approach is nucleophilic substitution at the 5-position using formaldehyde under basic conditions (e.g., NaOH), followed by purification via recrystallization or column chromatography . To optimize purity, reaction parameters such as temperature (controlled at 60–80°C) and stoichiometric ratios of reagents should be rigorously monitored. Post-synthesis analysis using HPLC or GC-MS is recommended to confirm purity (>95%) and identify byproducts.

Q. What spectroscopic methods are most effective for characterizing (2-Methoxy-4-methylpyrimidin-5-yl)methanol?

  • NMR : 1^1H and 13^{13}C NMR can confirm substitution patterns (e.g., methoxy at C2, methyl at C4, hydroxymethyl at C5). The hydroxymethyl proton typically appears as a broad singlet (~δ 4.8 ppm) due to hydrogen bonding .
  • Mass Spectrometry : High-resolution ESI-MS provides accurate molecular weight confirmation (calculated for C8_8H12_{12}N2_2O2_2: 168.0899 g/mol).
  • IR : Stretching vibrations for O–H (~3200–3500 cm1^{-1}) and C–O (methoxy group, ~1250 cm1^{-1}) are diagnostic .

Q. How can computational tools aid in predicting the reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) can model electrophilic/nucleophilic sites. For example, the hydroxymethyl group is prone to oxidation, while the methoxy group may participate in hydrogen-bonding interactions. Molecular docking studies (AutoDock Vina) can predict binding affinities for biological targets .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of (2-Methoxy-4-methylpyrimidin-5-yl)methanol?

Single-crystal X-ray diffraction (SCXRD) using SHELXL or similar software provides precise bond lengths and angles. For disordered methoxy or hydroxymethyl groups, refinement with restraints (e.g., DFIX in SHELXL) improves accuracy. Mercury software (CCDC) visualizes packing motifs and intermolecular interactions (e.g., O–H···N hydrogen bonds) .

Q. What strategies mitigate challenges in synthesizing derivatives via the hydroxymethyl group?

Selective oxidation to a carboxylic acid (e.g., using KMnO4_4/H2_2SO4_4) requires careful pH control to avoid overoxidation. For esterification, protecting the hydroxyl group (e.g., with TMSCl) prevents side reactions. Reaction progress can be tracked via TLC or in situ FTIR .

Q. How does the compound’s electronic structure influence its biological activity?

Frontier Molecular Orbital (FMO) analysis reveals electron-rich regions (e.g., pyrimidine ring) that may interact with enzyme active sites. Comparative studies with analogs (e.g., 4-chloro or 2-methylthio derivatives) highlight substituent effects on antimicrobial or anticancer potency .

Q. What are the toxicological considerations for handling (2-Methoxy-4-methylpyrimidin-5-yl)methanol in lab settings?

While specific toxicity data are limited, structural analogs (e.g., methanol derivatives) suggest potential respiratory and dermal hazards. Follow EPA guidelines for waste disposal: segregate organic solvents, neutralize acidic/byproduct streams, and use fume hoods for reactions .

Methodological Tables

Analytical Technique Key Parameters Application Example
SCXRDResolution < 0.8 ÅResolve disorder in methoxy group
HPLCC18 column, 1.0 mL/minPurity assessment (>99%)
DFT CalculationsB3LYP/6-311+G(d,p)Predict oxidation potential
Derivatization Route Reagents/Conditions Yield Optimization
Oxidation to carboxylic acidKMnO4_4, H2_2SO4_4, 0°CpH 2–3, 85% yield
EsterificationAcCl, pyridine, RTProtect –OH first

Key Considerations for Experimental Design

  • Contradiction Handling : If NMR and MS data conflict (e.g., unexpected m/z peaks), cross-validate with alternative techniques (e.g., elemental analysis).
  • Crystallization Solvents : Use ethanol/water mixtures to avoid solvate formation.
  • Safety Protocols : Adopt gloveboxes for air-sensitive reactions (e.g., NaH-mediated substitutions).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.